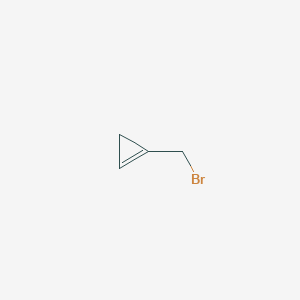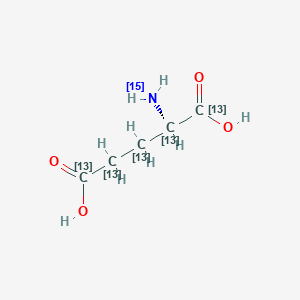
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid: is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of pentanedioic acid, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This isotopic labeling makes it a valuable tool in research, particularly in studies involving metabolic pathways and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of labeled amino acids, which are then converted into the desired compound through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the correct positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and efficiency. The process would typically include the purification of the final product to remove any unlabeled impurities, ensuring a high degree of isotopic purity.
化学反応の分析
Types of Reactions: (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: In biological research, this compound is used to trace metabolic pathways, helping scientists understand how organisms process different substances.
Medicine: In medicine, it can be used in diagnostic imaging techniques to study metabolic disorders and other diseases.
Industry: In industrial applications, it is used in the development of new materials and processes, particularly those involving isotopic labeling.
作用機序
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked using isotopic labeling techniques. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes and other proteins involved in metabolic processes.
類似化合物との比較
(2R)-2-azanyl(1,2,3,4,5-13C5)pentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2R)-2-(15N)azanyl(1,2,3,4,5-12C5)pentanedioic acid: Similar structure but with carbon-12 instead of carbon-13 labeling.
Uniqueness: The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid lies in its dual isotopic labeling, which provides more detailed information in research applications compared to compounds with only one type of isotopic label.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
153.09 g/mol |
IUPAC名 |
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
異性体SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2] |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


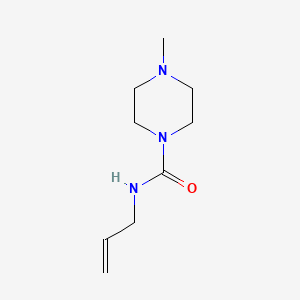
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
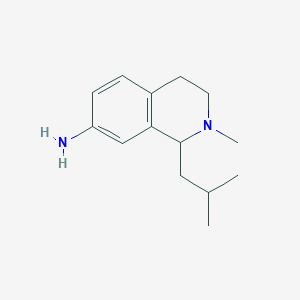


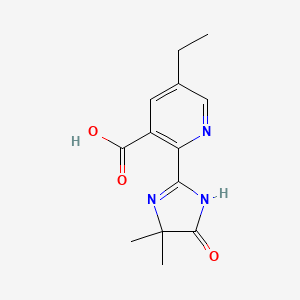
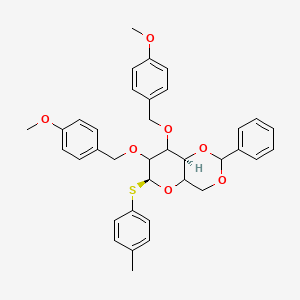
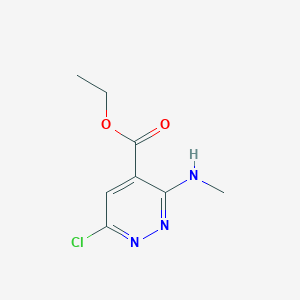
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
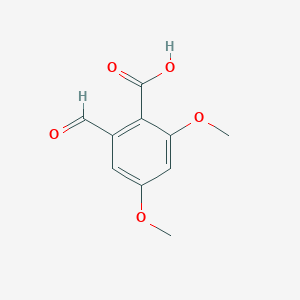
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)
